Comprehensive NMR Analysis of 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid: Structural Elucidation and Chemical Shift Assignments
Comprehensive NMR Analysis of 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid: Structural Elucidation and Chemical Shift Assignments
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
The molecule 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry, agrochemical development, and the synthesis of advanced materials like metal-organic frameworks (MOFs). Accurate structural elucidation of this compound is critical for downstream synthetic validation and quality control.
As a Senior Application Scientist, I approach nuclear magnetic resonance (NMR) spectroscopy not merely as a tool for empirical observation, but as a self-validating system . This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the electronic effects governing these shifts and establishing a rigorous, step-by-step experimental protocol to ensure absolute data integrity.
Structural Logic and Spin System Network
The molecule consists of three distinct functional domains:
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Thiophene Core: A five-membered sulfur-containing heterocycle, substituted at C2 and C3.
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Pyrimidine Ring: A strongly electron-withdrawing six-membered diazine ring attached at the thiophene C2 position.
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Carboxylic Acid Group: Attached at the thiophene C3 position, capable of strong hydrogen bonding.
Understanding the spin system requires mapping the scalar couplings ( J -couplings) and spatial proximities (Nuclear Overhauser Effects, NOE). The pyrimidine ring presents an isolated AM2 (or AX2 ) spin system, while the thiophene ring presents an isolated AX spin system.
Logical spin system network and key coupling relationships.
Theoretical Basis for Chemical Shifts (Causality)
To predict and assign the NMR spectra accurately, we must analyze the underlying physical chemistry driving the chemical shifts. According to established principles of [1], the shifts are governed by:
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Anisotropic Deshielding by Pyrimidine: The pyrimidine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms. This induces a strong inductive withdrawal (-I effect) and resonance withdrawal (-M effect), significantly deshielding the pyrimidine H4 and H6 protons, pushing them downfield to ~8.95 ppm [2].
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Thiophene Ring Currents: The sulfur atom in the thiophene ring donates electron density via resonance but withdraws inductively. The H5 proton, being adjacent to the heteroatom, is inherently more deshielded than H4. Furthermore, the carboxylic acid at C3 exerts a localized anisotropic deshielding effect on H4.
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Solvent Selection (DMSO- d6 ): For carboxylic acids, DMSO- d6 is the solvent of choice. Unlike CDCl 3 , where carboxylic acids form dynamic, concentration-dependent dimers (resulting in broad, migrating peaks), DMSO acts as a strong hydrogen-bond acceptor. It breaks the dimers and locks the -COOH proton into a stable, highly deshielded state (~13.2 ppm), ensuring reproducibility.
Quantitative Data Presentation
The following tables summarize the empirical/predicted chemical shifts based on standard heterocyclic increment rules and literature precedents for [3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Rationale |
| COOH | 13.20 | Broad Singlet (br s) | 1H | N/A | Highly deshielded due to H-bonding with DMSO- d6 . |
| Pyrimidine H4, H6 | 8.95 | Doublet (d) | 2H | 3J≈4.9 | Strong -I/-M effect from adjacent nitrogen atoms. |
| Thiophene H5 | 7.85 | Doublet (d) | 1H | 3J≈5.2 | Adjacent to sulfur; deshielded by heteroatom electronegativity. |
| Thiophene H4 | 7.60 | Doublet (d) | 1H | 3J≈5.2 | Deshielded by the C3-carboxylic acid anisotropic cone. |
| Pyrimidine H5 | 7.50 | Triplet (t) | 1H | 3J≈4.9 | Shielded relative to H4/H6; typical diazine splitting pattern. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C=O (Acid) | 164.5 | Quaternary (C) | Carbonyl carbon of the acid group. |
| Pyrimidine C2 | 159.0 | Quaternary (C) | Bonded to two nitrogens and the thiophene ring. |
| Pyrimidine C4, C6 | 157.5 | Methine (CH) | Directly bonded to nitrogen atoms. |
| Thiophene C2 | 143.0 | Quaternary (C) | Substituted by the electron-withdrawing pyrimidine ring. |
| Thiophene C3 | 134.0 | Quaternary (C) | Substituted by the carboxylic acid group. |
| Thiophene C5 | 131.5 | Methine (CH) | Adjacent to the sulfur atom. |
| Thiophene C4 | 129.0 | Methine (CH) | Beta to the sulfur atom. |
| Pyrimidine C5 | 120.0 | Methine (CH) | Least deshielded carbon in the pyrimidine system. |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in the structural assignment, relying solely on 1D NMR is insufficient. The following step-by-step methodology outlines a self-validating protocol utilizing 2D NMR techniques (COSY, HSQC, HMBC) to close the logic loop, ensuring no assignment is based on empirical guessing.
Step-by-Step Methodology
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of highly pure (>98%) 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid.
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Dissolve completely in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Tune and Match the probe specifically for 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR).
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Lock the magnetic field to the deuterium signal of DMSO- d6 (2.50 ppm).
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Perform gradient shimming (Z1-Z5) to achieve a line width at half-height of <1.0 Hz for the TMS peak.
Step 3: 1D Data Acquisition
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1 H NMR: Acquire 16–32 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete relaxation of the protons.
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13 C NMR: Acquire 1024–2048 scans using a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds.
Step 4: 2D Data Acquisition (The Validation Loop)
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1 H- 1 H COSY: Run to definitively link Thiophene H4 to H5, and Pyrimidine H4/H6 to H5.
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1 H- 13 C HSQC: Run to correlate the assigned protons directly to their attached carbons (e.g., linking the 7.60 ppm proton to the 129.0 ppm carbon).
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1 H- 13 C HMBC: Run to assign the quaternary carbons. Crucial Validation: The Thiophene H4 proton will show a strong 3-bond correlation ( 3JCH ) to the Carboxylic Acid C=O carbon, unequivocally proving the regiochemistry of the substituents.
Step 5: Data Processing
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Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C).
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Perform Fourier Transform (FT), followed by meticulous manual phase correction and baseline correction (e.g., using a polynomial fit) to ensure accurate integration.
Step-by-step NMR acquisition workflow ensuring self-validating data.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][1]
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American Chemical Society. (2020). New Thiophene Imines Acting as Hole Transporting Materials. Energy & Fuels.[Link][2]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid.[Link][3]
